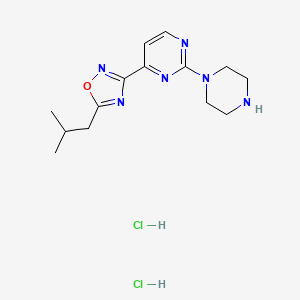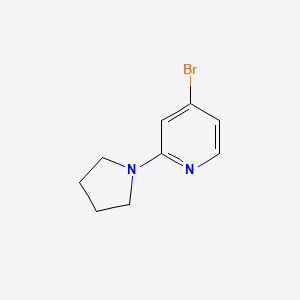
4-Bromo-2-pyrrolidin-1-ylpyridine
Vue d'ensemble
Description
“4-Bromo-2-pyrrolidin-1-ylpyridine” is a chemical compound with the CAS number 1142194-47-5 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 227.1 . Its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)pyridine and its InChI Code is 1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
4-Bromo-2-pyrrolidin-1-ylpyridine has been utilized in the synthesis of novel cyanopyridine derivatives. These derivatives have shown significant antibacterial activity against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting its potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Synthesis of Pyridine-Based Derivatives
In another application, this compound has been used for synthesizing pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have been investigated for various properties, including biological activities like anti-thrombolytic, biofilm inhibition, and haemolytic activities, as well as their potential use as chiral dopants for liquid crystals (Ahmad et al., 2017).
Development of Super Lewis Basic Terpyridines
It has been instrumental in the synthesis of super Lewis basic terpyridines. These terpyridines, derived from this compound, exhibit very high methyl cation affinities, making them excellent candidates for various applications, including as ligands in different chemical processes (Kleoff et al., 2019).
Synthesis of Pyrrolidin-2-ones
The compound has been utilized in the functionalization of pyrrolidin-2-ones. Through this application, it contributes to the synthesis of 4,5-dibromo-γ-lactams, which can be selectively displaced in ionic and radical reactions. This process has demonstrated significant utility in regioselective elaborations of dibromides, including the generation of bicyclic tetrahydrofuropyrrolidinone systems (Easton et al., 1995).
Proline-Catalyzed Annulation Reactions
This compound has also been involved in proline-catalyzed sequential syn-Mannich and [4 + 1]-annulation cascade reactions. These reactions facilitate the asymmetric synthesis of densely functionalized pyrrolidine derivatives, demonstrating the compound's significance in advanced organic synthesis techniques (Aher et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSHCKSYISAKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297786 | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-47-5 | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)
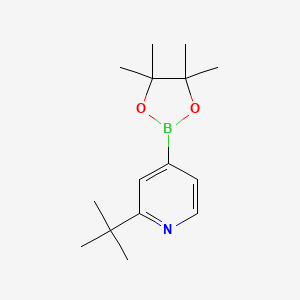
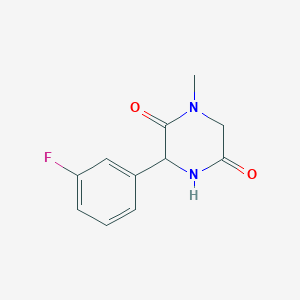
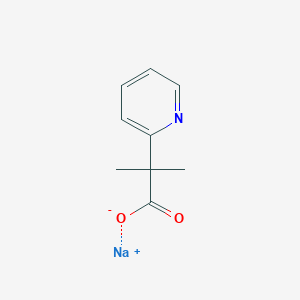
![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)
![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)
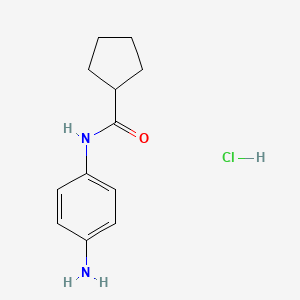

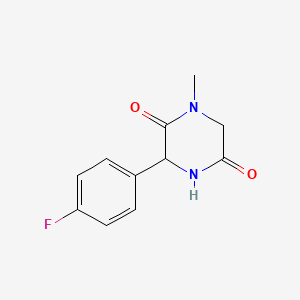
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)
